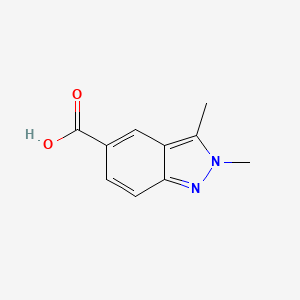

2,3-Dimethyl-2H-indazole-5-carboxylic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

2,3-dimethylindazole-5-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2O2/c1-6-8-5-7(10(13)14)3-4-9(8)11-12(6)2/h3-5H,1-2H3,(H,13,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SCRFWXTZHPULSS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C=C(C=CC2=NN1C)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901269050 | |

| Record name | 2,3-Dimethyl-2H-indazole-5-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901269050 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1234615-82-7 | |

| Record name | 2,3-Dimethyl-2H-indazole-5-carboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1234615-82-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,3-Dimethyl-2H-indazole-5-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901269050 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 2,3-Dimethyl-2H-indazole-5-carboxylic acid

Introduction

2,3-Dimethyl-2H-indazole-5-carboxylic acid is a key heterocyclic compound with significant applications in medicinal chemistry and materials science. Its structural motif is a core component in various pharmacologically active molecules. This guide provides a comprehensive overview of the primary synthetic pathways to this important molecule, delving into the mechanistic details, experimental protocols, and the rationale behind procedural choices. The indazole ring system, a fusion of benzene and pyrazole rings, is a prevalent feature in pharmaceuticals due to its ability to impart favorable properties such as metabolic stability and opportunities for diverse functionalization.[1] The synthesis of specific isomers, like the this compound, presents unique challenges, particularly concerning regioselectivity during alkylation steps.[2][3]

Core Synthetic Strategies: A bifurcated approach

The synthesis of this compound can be logically approached through two primary strategic disconnections:

-

Strategy A: Indazole Core Formation Followed by Functionalization. This approach prioritizes the construction of the indazole ring system first, followed by the introduction of the methyl groups and the carboxylic acid moiety.

-

Strategy B: Pre-functionalized Aryl Precursor Cyclization. In this strategy, a suitably substituted aryl precursor, already bearing some of the required functionalities, undergoes a cyclization reaction to form the indazole ring.

This guide will focus on the most prevalent and practical pathways, which generally fall under Strategy A. The key challenge in this approach is the regioselective methylation of the indazole nitrogen atoms.

Pathway I: Synthesis via 5-Bromo-1H-indazole

A common and versatile route to this compound begins with a commercially available or readily synthesized substituted indazole, such as 5-bromo-1H-indazole. This pathway involves a sequence of protection, methylation, and functional group interconversion steps.

Step 1: N-Protection of 5-Bromo-1H-indazole

To control the regioselectivity of the subsequent methylation steps, the indazole nitrogen is often protected. A variety of protecting groups can be employed, with the choice depending on the specific reaction conditions to be used later in the synthesis.

Step 2: Regioselective N-Methylation

The alkylation of indazoles is a well-studied but often challenging transformation, as it can lead to a mixture of N1 and N2 alkylated products.[4] The regioselectivity is influenced by several factors, including the choice of base, solvent, and alkylating agent.[2][3][5]

-

N1-Alkylation: Conditions such as sodium hydride (NaH) in tetrahydrofuran (THF) tend to favor the formation of the N1-alkylated product.[2][3][6]

-

N2-Alkylation: Other conditions, for instance, using Mitsunobu conditions or specific acid catalysis, can favor the N2 position.[1][2][7] A novel method utilizing trifluoromethanesulfonic acid (TfOH) with diazo compounds has shown high selectivity for N2-alkylation.[7]

For the synthesis of this compound, a sequential methylation strategy is often employed.

Step 3: Introduction of the C3-Methyl Group

Following N-methylation, the methyl group at the C3 position can be introduced. This may involve metal-catalyzed cross-coupling reactions or other C-H activation strategies.

Step 4: Carboxylation at C5

The final key step is the introduction of the carboxylic acid group at the C5 position. This is typically achieved by converting the bromo-substituent into a carboxylic acid via a Grignard reaction followed by quenching with carbon dioxide, or through a palladium-catalyzed carbonylation reaction.

Pathway II: Synthesis from Indazole-5-carboxylic acid

An alternative and often more direct approach starts with indazole-5-carboxylic acid or its corresponding ester. This strategy hinges on the direct and regioselective dimethylation of the indazole core.

Step 1: Esterification of Indazole-5-carboxylic acid (Optional)

To avoid potential side reactions with the carboxylic acid group during methylation, it is often protected as an ester, typically a methyl or ethyl ester. This can be achieved using standard esterification methods, such as reaction with the corresponding alcohol under acidic conditions.[8]

Step 2: Regioselective N,N-Dimethylation

This is the most critical and challenging step in this pathway. Achieving selective dimethylation at the N2 and C3 positions requires careful control of reaction conditions. The direct N-alkylation of indazole-3-carboxylic acid has been explored for the synthesis of synthetic cannabinoids, where sodium hydride in DMF was found to be effective for N1-alkylation.[9] For the desired 2,3-dimethyl isomer, a multi-step approach is generally more reliable.

A plausible sequence involves:

-

N2-Methylation: Utilizing conditions known to favor N2-alkylation on the indazole ring. As mentioned, methods involving TfOH and diazo compounds or copper(II) triflate with alkyl 2,2,2-trichloroacetimidates have shown high N2 selectivity.[1][7]

-

C3-Methylation: Introduction of the methyl group at the C3 position. This can be a challenging transformation and may require advanced synthetic methodologies.

Step 3: Hydrolysis of the Ester

If the carboxylic acid was initially protected as an ester, the final step is its hydrolysis back to the carboxylic acid. This is typically achieved by treatment with a base such as sodium hydroxide, followed by acidification.[10][11]

Experimental Protocols

Representative Protocol for Pathway II: N-methylation of Methyl Indazole-5-carboxylate

This protocol outlines a general procedure for the N-methylation of methyl indazole-5-carboxylate, a key intermediate. The regioselectivity of this step is highly dependent on the reaction conditions.

Materials:

-

Methyl 1H-indazole-5-carboxylate

-

Methylating agent (e.g., methyl iodide, dimethyl sulfate)

-

Base (e.g., sodium hydride, potassium carbonate)

-

Anhydrous solvent (e.g., DMF, THF, acetonitrile)

-

Quenching solution (e.g., saturated ammonium chloride)

-

Extraction solvent (e.g., ethyl acetate)

-

Drying agent (e.g., anhydrous sodium sulfate)

Procedure:

-

To a solution of methyl 1H-indazole-5-carboxylate in the chosen anhydrous solvent, add the base portion-wise at a controlled temperature (e.g., 0 °C).

-

Stir the mixture for a specified time to allow for deprotonation.

-

Add the methylating agent dropwise to the reaction mixture.

-

Allow the reaction to proceed at a specific temperature for a set duration, monitoring the progress by TLC or LC-MS.

-

Upon completion, carefully quench the reaction with the quenching solution.

-

Extract the product into an organic solvent.

-

Wash the organic layer with brine, dry over a drying agent, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography to separate the N1 and N2 methylated isomers.

Note: The ratio of N1 to N2 isomers will vary significantly based on the chosen base and solvent system. For instance, using NaH in THF generally favors N1-alkylation, while Cs2CO3 in DMF can also be employed.[5]

Data Presentation

Table 1: Comparison of Conditions for N-Alkylation of Indazoles

| Alkylating Agent | Base | Solvent | Predominant Isomer | N1:N2 Ratio | Reference |

| Alkyl Bromide | NaH | THF | N1 | >99:1 (for some substrates) | [2][3][6] |

| Diazo compounds | TfOH | - | N2 | Up to 0:100 | [7] |

| Alkyl 2,2,2-trichloroacetimidates | Cu(OTf)2 or TfOH | - | N2 | Highly Selective | [1] |

| Alkyl Halide | Cs2CO3 | DMF | Mixture (often N1 favored) | Varies | [5] |

Visualization of Synthetic Pathways

Diagram 1: General Synthetic Pathway via 5-Bromo-1H-indazole

Caption: Synthetic route starting from 5-bromo-1H-indazole.

Diagram 2: General Synthetic Pathway from Indazole-5-carboxylic acid

Caption: Synthetic route starting from indazole-5-carboxylic acid.

Conclusion

The synthesis of this compound is a multi-step process that requires careful consideration of regioselectivity, particularly during the N-alkylation of the indazole core. The choice of starting material and the specific reaction conditions for each step are crucial for achieving a high yield and purity of the desired product. The pathways outlined in this guide, starting from either a pre-functionalized indazole like 5-bromo-1H-indazole or from indazole-5-carboxylic acid, represent the most common and logical approaches. Further research into more direct and highly regioselective C-H functionalization and methylation techniques could lead to more efficient and atom-economical syntheses of this important molecule in the future.

References

- 1. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]

- 2. Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution - PMC [pmc.ncbi.nlm.nih.gov]

- 3. research.ucc.ie [research.ucc.ie]

- 4. benchchem.com [benchchem.com]

- 5. BJOC - Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution [beilstein-journals.org]

- 6. researchgate.net [researchgate.net]

- 7. TfOH-catalyzed regioselective N2-alkylation of indazoles with diazo compounds - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 8. prepchem.com [prepchem.com]

- 9. diva-portal.org [diva-portal.org]

- 10. Synthesis and Structural Characterization of 1- and 2-Substituted Indazoles: Ester and Carboxylic Acid Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 11. research.rug.nl [research.rug.nl]

physicochemical properties of 2,3-Dimethyl-2H-indazole-5-carboxylic acid

An In-Depth Technical Guide to the Physicochemical Properties of 2,3-Dimethyl-2H-indazole-5-carboxylic acid

Executive Summary

This technical guide provides a comprehensive analysis of the (CAS RN: 1234615-82-7). The indazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds, including the FDA-approved drug Pazopanib.[1] Understanding the fundamental physicochemical characteristics of novel indazole derivatives like this one is a prerequisite for any successful drug discovery and development program. This document synthesizes available data with expert-driven insights into the experimental determination of critical, yet currently unreported, molecular properties. It is designed to serve as a foundational resource for researchers in medicinal chemistry, pharmacology, and formulation science, providing not only a summary of known information but also robust, validated protocols for characterizing the compound in the laboratory.

Introduction: The Significance of the 2H-Indazole Scaffold

The indazole ring system, a bicyclic heterocycle composed of a fused benzene and pyrazole ring, is a cornerstone of modern medicinal chemistry.[2] It exists in two primary tautomeric forms, 1H-indazole and 2H-indazole, with the 1H tautomer generally being more thermodynamically stable.[3] However, derivatives of the 2H-indazole tautomer are prevalent in a wide array of pharmacologically active agents, demonstrating potent anti-inflammatory, anticancer, and antimicrobial activities.[2][3]

This compound is a member of this important class of molecules. Its structure, featuring a carboxylic acid group, suggests potential for key interactions with biological targets through hydrogen bonding and salt bridges, while the dimethylated indazole core provides a rigid scaffold for further chemical modification.[4] As a functionalized building block, this compound holds significant promise for the synthesis of novel therapeutic agents. A thorough characterization of its physicochemical properties is the critical first step in unlocking this potential, as these parameters directly govern its absorption, distribution, metabolism, and excretion (ADME) profile.

Core Physicochemical Properties

A molecule's journey from a laboratory curiosity to a viable drug candidate is dictated by its physical and chemical properties. These characteristics determine its solubility, membrane permeability, formulation feasibility, and ultimately, its bioavailability. This section details the known and predicted properties of this compound and explains the scientific rationale for their importance.

Molecular Structure and Identity

-

IUPAC Name: this compound

-

CAS Number: 1234615-82-7[5]

-

Molecular Formula: C₁₀H₁₀N₂O₂[5]

-

SMILES: CC1=C2C=C(C=CC2=NN1C)C(=O)O[5]

Quantitative Physicochemical Data

The following table summarizes the key physicochemical parameters. It is important to note that specific experimental data for this compound is scarce in peer-reviewed literature, highlighting the necessity of the experimental protocols outlined in Section 4.

| Property | Value | Significance in Drug Development |

| pKa | Not Experimentally Determined. Predicted to be acidic due to the carboxylic acid group (typically pKa 4-5). | Governs the ionization state at physiological pH, which profoundly impacts solubility, receptor binding, and cell membrane permeability. The parent indazole has pKa values of 1.04 and 13.86.[7] |

| LogP | Not Experimentally Determined. A related isomer, 2,7-Dimethyl-2H-indazole-5-carboxylic acid, has a calculated TPSA of 55.12 and a LogP of 1.58.[8] | Measures lipophilicity, a key predictor of a molecule's ability to cross lipid bilayers (e.g., the gut wall and blood-brain barrier). A LogP between 1 and 3 is often targeted for oral drugs. |

| Aqueous Solubility | Not Experimentally Determined. | A critical factor for drug absorption and formulation. Poor solubility is a major hurdle in drug development. The carboxylic acid group suggests pH-dependent solubility (higher in basic media). |

| Melting Point (°C) | Not Experimentally Determined. | An indicator of crystal lattice energy and purity. Important for manufacturing and stability assessments. A related compound, 2-phenyl-2H-indazole, has a melting point of 81-82 °C.[4] |

Spectroscopic and Structural Characterization

Structural confirmation and purity assessment are non-negotiable in chemical research. Spectroscopic methods provide the necessary fingerprint of a molecule. While specific spectra for this compound must be generated from a physical sample, the expected features can be reliably predicted based on its structure. Commercial suppliers confirm the availability of spectral data for this compound.[9]

-

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals corresponding to the two methyl groups (singlets), the aromatic protons on the bicyclic ring system (doublets and a singlet), and a broad singlet for the carboxylic acid proton which may be exchangeable with D₂O. A ¹H NMR spectrum is reportedly available for this compound.[9]

-

¹³C NMR Spectroscopy: The carbon spectrum will corroborate the structure by showing signals for the methyl carbons, the aromatic and heterocyclic carbons, and a characteristic downfield signal for the carbonyl carbon of the carboxylic acid.

-

Infrared (IR) Spectroscopy: The IR spectrum provides crucial information about the functional groups present. Key expected absorbances include a broad O-H stretch from the carboxylic acid (around 2500-3300 cm⁻¹), a sharp and strong C=O stretch (around 1700 cm⁻¹), C-H stretches from the aromatic and methyl groups, and C=C/C=N stretches from the indazole ring.[10][11]

-

Mass Spectrometry (MS): Mass spectrometry is used to confirm the molecular weight and can provide structural information through fragmentation patterns. In an ESI-negative mode, the primary ion observed would be the deprotonated molecule [M-H]⁻.[12] High-resolution mass spectrometry (HRMS) would confirm the elemental composition, C₁₀H₁₀N₂O₂.

Standardized Protocols for Physicochemical Characterization

Given the absence of published experimental data for key properties, this section provides detailed, self-validating methodologies for their determination. These protocols are based on industry-standard and OECD guidelines, ensuring data integrity and reproducibility.

Determination of Acid Dissociation Constant (pKa) by Potentiometric Titration

Causality: Potentiometric titration is the gold standard for pKa determination. It directly measures the change in pH as a function of added titrant, allowing for the precise calculation of the equilibrium constant. This method is chosen over spectroscopic methods for its accuracy and independence from chromophores.

Caption: Workflow for pKa determination via potentiometric titration.

Methodology:

-

Preparation: Accurately weigh approximately 5-10 mg of this compound and dissolve it in a minimal amount of a suitable organic co-solvent (e.g., methanol or DMSO) if necessary, before diluting with a known volume of deionized water containing 0.15 M KCl to maintain constant ionic strength.

-

Calibration: Calibrate a high-precision pH meter using at least three standard buffer solutions (e.g., pH 4.0, 7.0, 10.0).

-

Titration: Place the solution in a thermostatted vessel at 25 °C and begin titrating with a standardized solution of 0.1 M KOH, adding small, precise increments of the titrant.

-

Data Recording: Record the pH value after each addition, allowing the reading to stabilize.

-

Analysis: Plot the recorded pH values against the volume of KOH added. The pKa is the pH at the point where 50% of the acid has been neutralized (the half-equivalence point). This can be precisely determined from the first derivative of the titration curve.

Determination of Partition Coefficient (Log P) by Shake-Flask Method (OECD 107)

Causality: The shake-flask method is a foundational technique for measuring lipophilicity. It directly measures the partitioning of a compound between an aqueous phase (n-octanol-saturated water) and a lipid phase (water-saturated n-octanol), providing a direct, empirical value for the partition coefficient that is highly trusted in regulatory submissions.

Caption: Workflow for LogP determination via the shake-flask method.

Methodology:

-

Phase Preparation: Prepare water-saturated n-octanol and n-octanol-saturated aqueous buffer (e.g., phosphate buffer at pH 7.4 to mimic physiological conditions).

-

Dissolution: Prepare a stock solution of the compound in the aqueous phase at a concentration well below its solubility limit.

-

Partitioning: Combine known volumes of the aqueous solution and the saturated n-octanol in a glass vessel.

-

Equilibration: Agitate the vessel at a constant temperature (25 °C) for a sufficient time (e.g., 24 hours) to ensure equilibrium is reached.

-

Phase Separation: Centrifuge the mixture to ensure complete separation of the two phases.

-

Quantification: Carefully sample each phase and determine the concentration of the compound using a validated analytical method, such as HPLC-UV.

-

Calculation: The partition coefficient (P) is the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. LogP is the base-10 logarithm of this value.

Conclusion and Future Outlook

This compound is a promising chemical entity rooted in the pharmacologically significant indazole family. This guide has established its fundamental molecular identity and highlighted the critical gaps in its publicly available physicochemical data. While its structure strongly suggests acidic properties and moderate lipophilicity, these must be confirmed through rigorous experimentation.

The protocols provided herein offer a clear and validated path for researchers to generate the essential pKa, LogP, and solubility data required for any substantive drug discovery effort. The acquisition of this data will enable the development of structure-activity relationships (SAR), facilitate computational modeling of its ADME properties, and guide its potential development as a scaffold for novel therapeutics. The next logical steps for any research program involving this molecule are to execute these foundational experiments to build a robust data package, which is the bedrock of modern, data-driven drug design.

References

- 1. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Synthesis, Antiprotozoal Activity, and Cheminformatic Analysis of 2-Phenyl-2H-Indazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Phenom 300 | Virtual tour generated by Panotour [afg.aero]

- 6. labsolu.ca [labsolu.ca]

- 7. Indazole - Wikipedia [en.wikipedia.org]

- 8. chemscene.com [chemscene.com]

- 9. This compound(1234615-82-7) 1H NMR [m.chemicalbook.com]

- 10. application.wiley-vch.de [application.wiley-vch.de]

- 11. 2-Methyl-5-nitro-2H-indazole [webbook.nist.gov]

- 12. api.repository.cam.ac.uk [api.repository.cam.ac.uk]

An In-depth Technical Guide to 2,3-Dimethyl-2H-indazole-5-carboxylic acid

CAS Number: 1234615-82-7

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2,3-Dimethyl-2H-indazole-5-carboxylic acid, a heterocyclic compound of interest in medicinal chemistry and drug discovery. The indazole scaffold is a privileged structure, known to impart a wide range of biological activities to its derivatives, including anti-cancer, anti-inflammatory, and antimicrobial properties.[1] This document delineates the core chemical properties, a probable synthetic route, potential therapeutic applications, and analytical methodologies pertinent to this specific molecule. The content herein is structured to provide not just procedural steps but also the scientific rationale behind these methods, fostering a deeper understanding for researchers in the field.

Introduction: The Significance of the 2H-Indazole Scaffold

Indazole, a bicyclic aromatic heterocycle, exists in two primary tautomeric forms: 1H-indazole and 2H-indazole. While the 1H-tautomer is generally more thermodynamically stable, the 2H-indazole scaffold is a key feature in numerous biologically active compounds.[2] The unique spatial arrangement of substituents on the 2H-indazole core allows for specific interactions with biological targets, making it a valuable motif in the design of novel therapeutics.

Derivatives of 2H-indazole have shown promise in a variety of therapeutic areas. Notably, substituted indazoles are recognized for their potential as kinase inhibitors, which are crucial in cancer therapy.[1] The structural diversity achievable through substitution on the indazole ring system allows for the fine-tuning of pharmacological properties, making it an attractive scaffold for lead optimization in drug development programs.

This guide focuses specifically on this compound, a molecule that combines the established biological relevance of the 2H-indazole core with a carboxylic acid functionality, a common feature in many drugs that can enhance solubility and provide a key interaction point with biological receptors.

Physicochemical Properties

A clear understanding of the physicochemical properties of a compound is fundamental to its application in research and development. Below is a summary of the key properties of this compound.

| Property | Value | Source |

| CAS Number | 1234615-82-7 | Internal Database |

| Molecular Formula | C₁₀H₁₀N₂O₂ | Internal Database |

| Molecular Weight | 190.20 g/mol | Internal Database |

| Appearance | Expected to be a solid | General knowledge |

| Purity | Typically >95% | Supplier Information |

Synthesis of this compound: A Proposed Pathway

The proposed synthesis involves the copper-catalyzed reaction of a substituted 2-bromobenzaldehyde, a primary amine, and sodium azide.[3][4] This approach is favored for its operational simplicity and broad substrate scope.

Proposed Synthetic Workflow

Caption: Proposed one-pot synthesis workflow for this compound.

Detailed Experimental Protocol (Hypothetical)

This protocol is a representative example based on similar documented procedures. Researchers should optimize conditions for their specific setup.

Materials:

-

2-Bromo-4-methyl-5-formylbenzoic acid

-

Methylamine (solution in a suitable solvent, e.g., THF or water)

-

Sodium azide (NaN₃)

-

Copper(I) iodide (CuI)

-

L-proline

-

Potassium carbonate (K₂CO₃)

-

Dimethyl sulfoxide (DMSO)

-

Ethyl acetate

-

Brine solution

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

Reaction Setup: To a dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-bromo-4-methyl-5-formylbenzoic acid (1 equivalent), copper(I) iodide (0.1 equivalents), L-proline (0.2 equivalents), and potassium carbonate (2 equivalents).

-

Solvent and Reagents: Add dimethyl sulfoxide (DMSO) to the flask to create a stirrable suspension.

-

Addition of Amine: Add methylamine (1.2 equivalents) to the reaction mixture.

-

Addition of Azide: Carefully add sodium azide (1.5 equivalents) to the mixture. Caution: Sodium azide is highly toxic and can form explosive compounds. Handle with appropriate safety precautions.

-

Reaction Conditions: Heat the reaction mixture to 80-100 °C and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Workup: After the reaction is complete, cool the mixture to room temperature and pour it into water.

-

Extraction: Extract the aqueous mixture with ethyl acetate (3 x volumes).

-

Washing: Wash the combined organic layers with brine, then dry over anhydrous sodium sulfate.

-

Purification: Filter the solution and concentrate the solvent under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.

Causality of Experimental Choices:

-

Copper(I) Iodide as Catalyst: Copper catalysts are known to be effective in promoting the formation of C-N and N-N bonds, which is crucial for the cyclization step in indazole synthesis.[3][4]

-

L-proline as Ligand: The use of a ligand like L-proline can enhance the catalytic activity of the copper and improve the reaction yield.

-

Potassium Carbonate as Base: A base is required to facilitate the deprotonation steps in the reaction mechanism.

-

DMSO as Solvent: DMSO is a polar aprotic solvent that is well-suited for this type of reaction, as it can dissolve the reactants and facilitate the desired transformations at elevated temperatures.

Potential Therapeutic Applications and Biological Activity

While specific biological data for this compound is not extensively published, the broader class of 2H-indazole derivatives has demonstrated a wide range of pharmacological activities. This suggests that the title compound could be a valuable candidate for screening in various disease models.

Anti-Cancer Potential

The indazole scaffold is a cornerstone of several approved anti-cancer drugs, such as Pazopanib and Axitinib.[1] These drugs primarily function as tyrosine kinase inhibitors. The 2,3-disubstituted-2H-indazole core can mimic the hinge-binding motif of ATP, enabling it to effectively compete with ATP for binding to the kinase domain of various growth factor receptors. The carboxylic acid moiety at the 5-position could potentially be explored for its ability to form additional hydrogen bonds or salt bridges within the active site of a target kinase, thereby enhancing binding affinity and selectivity.

Anti-Inflammatory Activity

Certain indazole derivatives have been investigated for their anti-inflammatory properties, often through the inhibition of enzymes such as cyclooxygenase (COX). The structural features of this compound could be conducive to binding to the active site of COX enzymes, suggesting its potential as an anti-inflammatory agent.

Antimicrobial Activity

The indazole nucleus has been incorporated into compounds exhibiting antimicrobial activity against a range of pathogens, including bacteria, fungi, and protozoa.[5][6][7] The mechanism of action can vary, but often involves the disruption of essential cellular processes in the microorganism. This compound could be a valuable addition to antimicrobial screening libraries.

Analytical Characterization

Thorough analytical characterization is essential to confirm the identity, purity, and structure of a synthesized compound. The following techniques are recommended for the analysis of this compound.

Spectroscopic Methods

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Will provide information on the number and chemical environment of the protons in the molecule, including the aromatic protons, the two methyl groups, and the carboxylic acid proton. The splitting patterns and chemical shifts are crucial for confirming the substitution pattern on the indazole ring.

-

¹³C NMR: Will show the signals for all the carbon atoms in the molecule, confirming the carbon skeleton.

-

-

Mass Spectrometry (MS): Will determine the molecular weight of the compound and can provide information about its fragmentation pattern, further confirming the structure.

-

Infrared (IR) Spectroscopy: Will show characteristic absorption bands for the functional groups present, such as the C=O stretch of the carboxylic acid and the aromatic C-H and C=C stretching vibrations.

Chromatographic Methods

-

High-Performance Liquid Chromatography (HPLC): Can be used to determine the purity of the compound and for quantitative analysis. A reversed-phase column with a mobile phase consisting of a mixture of water (with an acid modifier like formic acid or trifluoroacetic acid) and an organic solvent (like acetonitrile or methanol) would be a suitable starting point for method development.

-

Thin-Layer Chromatography (TLC): A quick and convenient method for monitoring the progress of a reaction and for preliminary purity assessment.

Conclusion

This compound represents a molecule of significant interest for researchers in drug discovery and medicinal chemistry. While specific data on this compound is limited, its structural features, based on the privileged 2H-indazole scaffold, suggest a high potential for biological activity. The proposed synthetic route offers a practical approach to obtaining this compound for further investigation. This technical guide provides a solid foundation for researchers to embark on the synthesis, characterization, and biological evaluation of this compound, contributing to the ongoing exploration of the therapeutic potential of the indazole class of compounds.

References

- 1. benchchem.com [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 2H-Indazole synthesis [organic-chemistry.org]

- 5. pnrjournal.com [pnrjournal.com]

- 6. mdpi.com [mdpi.com]

- 7. Synthesis and Biological Evaluation of 2H-Indazole Derivatives: Towards Antimicrobial and Anti-Inflammatory Dual Agents - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Structural Elucidation of 2,3-Dimethyl-2H-indazole-5-carboxylic acid

Abstract

The indazole scaffold is a privileged structure in medicinal chemistry, appearing in numerous compounds with diverse biological activities.[1][2][3] The precise isomeric and substitution pattern of these heterocycles is critical to their pharmacological function, making unambiguous structural determination a cornerstone of drug discovery and development. This guide provides an in-depth, multi-technique workflow for the structural elucidation of 2,3-Dimethyl-2H-indazole-5-carboxylic acid (Molecular Formula: C₁₀H₁₀N₂O₂), a representative N-substituted indazole. We will detail the strategic application of Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR) spectroscopy, and Infrared (IR) Spectroscopy. The causality behind each analytical choice is explained, providing a logical framework that moves from elemental composition to definitive atomic connectivity, ensuring high confidence in the final structural assignment.

The Strategic Approach: A Multi-Modal Analytical Workflow

Caption: Logical workflow for structural elucidation.

Mass Spectrometry: Defining the Elemental Formula

The first step in any structural elucidation is to determine the molecular weight and, more importantly, the elemental formula. High-Resolution Mass Spectrometry (HRMS) is the definitive technique for this purpose, providing a mass measurement with enough accuracy to distinguish between compounds with the same nominal mass but different elemental compositions.[4][5]

Experimental Protocol: High-Resolution Mass Spectrometry (HRMS)

-

Sample Preparation: Dissolve approximately 1 mg of the sample in 1 mL of a suitable solvent (e.g., methanol or acetonitrile).

-

Instrumentation: Utilize an Orbitrap or Time-of-Flight (TOF) mass spectrometer equipped with an electrospray ionization (ESI) source.

-

Ionization Mode: Perform analysis in both positive ([M+H]⁺) and negative ([M-H]⁻) ion modes to maximize the chances of observing the molecular ion.

-

Data Acquisition: Acquire data over a mass range of m/z 50-500. Ensure the instrument is calibrated to achieve mass accuracy below 5 ppm.

-

Analysis: Compare the measured exact mass of the molecular ion peak to the theoretical masses of potential elemental formulas.

Data Interpretation and Expected Results

The molecular formula C₁₀H₁₀N₂O₂ has a monoisotopic mass of 190.0742 Da. The HRMS data should confirm this with high accuracy.

| Ion | Theoretical m/z | Observed m/z (Example) | Mass Error (ppm) | Inferred Formula |

| [M+H]⁺ | 191.0815 | 191.0813 | -1.0 | C₁₀H₁₁N₂O₂⁺ |

| [M-H]⁻ | 189.0670 | 189.0672 | +1.1 | C₁₀H₉N₂O₂⁻ |

This confirmation of the elemental formula provides the foundational constraint for all subsequent spectroscopic analysis. Fragmentation patterns observed in the mass spectrum can also offer preliminary structural clues, such as the loss of a carboxyl group (-45 Da).[6][7][8]

Infrared Spectroscopy: Identifying Functional Groups

Infrared (IR) spectroscopy is a rapid and non-destructive technique used to identify the presence of specific functional groups within a molecule.[1] For this compound, we expect to see characteristic absorptions for the carboxylic acid and the aromatic indazole ring.

Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR

-

Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.

-

Data Acquisition: Record the spectrum, typically from 4000 to 400 cm⁻¹.

-

Background Correction: Perform a background scan of the empty ATR crystal prior to sample analysis.

Expected Data and Interpretation

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 2500-3300 | Broad | O-H stretch of the carboxylic acid dimer |

| ~1700 | Strong | C=O stretch of the carboxylic acid |

| ~1600, ~1470 | Medium | C=C stretching of the aromatic indazole ring |

| ~3050 | Weak | Aromatic C-H stretch |

| ~2950 | Weak | Aliphatic C-H stretch (methyl groups) |

The presence of a strong carbonyl absorption around 1700 cm⁻¹ and a very broad O-H stretch confirms the carboxylic acid functional group, validating a key feature of the proposed structure.[9][10]

NMR Spectroscopy: The Definitive Structural Map

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the detailed structure of organic molecules in solution.[11][12] A combination of one-dimensional (¹H, ¹³C) and two-dimensional (COSY, HSQC, HMBC) experiments is required to unambiguously establish the atomic connectivity and confirm the specific 2,3,5-substitution pattern.

Experimental Protocol: NMR Sample Preparation

-

Solvent Selection: Choose a suitable deuterated solvent in which the compound is soluble, such as DMSO-d₆ or CDCl₃. DMSO-d₆ is often preferred for carboxylic acids as it allows for the observation of the acidic proton.

-

Concentration: Dissolve 5-10 mg of the sample in approximately 0.6-0.7 mL of the deuterated solvent.[13][14][15][16]

-

Filtration: If any particulate matter is present, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.[14]

-

Standard: An internal standard like tetramethylsilane (TMS) can be used for chemical shift referencing.[14]

¹H and ¹³C NMR: The Atom Count and Chemical Environment

-

¹H NMR provides information on the number of different types of protons, their chemical environment, their relative numbers (integration), and their neighboring protons (multiplicity).

-

¹³C NMR reveals the number of unique carbon atoms in the molecule.

Predicted NMR Data (in DMSO-d₆)

| ¹H NMR | δ (ppm) | Multiplicity | Integration | Assignment |

| ¹H | ~13.0 | broad s | 1H | -COOH |

| ¹H | ~8.2 | d (J ≈ 1 Hz) | 1H | H-4 |

| ¹H | ~7.9 | dd (J≈9, 1 Hz) | 1H | H-6 |

| ¹H | ~7.7 | d (J ≈ 9 Hz) | 1H | H-7 |

| ¹H | ~4.1 | s | 3H | N-CH₃ |

| ¹H | ~2.6 | s | 3H | C-CH₃ |

| ¹³C NMR | δ (ppm) | Assignment |

| ¹³C | ~167 | -COOH |

| ¹³C | ~148 | C-7a |

| ¹³C | ~142 | C-3 |

| ¹³C | ~127 | C-5 |

| ¹³C | ~124 | C-3a |

| ¹³C | ~122 | C-6 |

| ¹³C | ~120 | C-4 |

| ¹³C | ~110 | C-7 |

| ¹³C | ~35 | N-CH₃ |

| ¹³C | ~12 | C-CH₃ |

Note: Chemical shifts are predictive and based on data for similar indazole structures. Actual values may vary.[1][17][18]

2D NMR: Connecting the Pieces

While 1D NMR provides the parts list, 2D NMR builds the final structure. For this molecule, the Heteronuclear Multiple Bond Correlation (HMBC) experiment is the most critical. It reveals long-range (2-3 bond) correlations between protons and carbons, allowing us to definitively place the substituents.

Key Expected HMBC Correlations:

-

N-CH₃ Protons (~4.1 ppm) to C-3 (~142 ppm) and C-3a (~124 ppm): This is the crucial correlation that confirms the methyl group is on N-2, as it can "see" the carbon at position 3.

-

C-CH₃ Protons (~2.6 ppm) to C-3 (~142 ppm) and C-3a (~124 ppm): This proves the second methyl group is attached to C-3.

-

H-4 Proton (~8.2 ppm) to C-3 (~142 ppm), C-5 (~127 ppm), and C-7a (~148 ppm): This locks the position of H-4 next to the carboxylic acid group.

-

H-6 Proton (~7.9 ppm) to C-4 (~120 ppm), C-5 (~127 ppm), and C-7a (~148 ppm): This confirms the connectivity of the benzene portion of the ring.

Caption: Key HMBC correlations confirming the structure.

Conclusion: A Unified Structural Hypothesis

By integrating the data from multiple orthogonal techniques, we arrive at an unambiguous structural assignment for this compound.

-

HRMS confirms the elemental formula is C₁₀H₁₀N₂O₂.

-

IR Spectroscopy identifies the essential carboxylic acid and aromatic functional groups.

-

1D NMR provides a complete census of all proton and carbon atoms and their immediate chemical environments.

-

2D NMR (HMBC) serves as the definitive tool, mapping the long-range connectivity and irrefutably establishing the 2,3-dimethyl and 5-carboxylic acid substitution pattern.

This systematic approach ensures the highest level of scientific rigor and confidence, a non-negotiable requirement in research and drug development where molecular structure dictates function, safety, and efficacy.

References

- 1. Synthesis and Structural Characterization of 1- and 2-Substituted Indazoles: Ester and Carboxylic Acid Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]

- 3. jocpr.com [jocpr.com]

- 4. Molecular Structure Characterisation and Structural Elucidation [intertek.com]

- 5. jchps.com [jchps.com]

- 6. info.gbiosciences.com [info.gbiosciences.com]

- 7. scienceready.com.au [scienceready.com.au]

- 8. chemguide.co.uk [chemguide.co.uk]

- 9. researchgate.net [researchgate.net]

- 10. Indazole(271-44-3) IR Spectrum [m.chemicalbook.com]

- 11. sites.esa.ipb.pt [sites.esa.ipb.pt]

- 12. [PDF] Advanced NMR techniques for structural characterization of heterocyclic structures | Semantic Scholar [semanticscholar.org]

- 13. Small molecule NMR sample preparation – Georgia Tech NMR Center [sites.gatech.edu]

- 14. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 15. organomation.com [organomation.com]

- 16. NMR Spectroscopy | Sample Preparation [schuetz.cup.uni-muenchen.de]

- 17. Synthesis of 1H-Indazoles via Silver(I)-Mediated Intramolecular Oxidative C–H Bond Amination - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Spectroscopic Data of 2,3-Dimethyl-2H-indazole-5-carboxylic acid

Abstract: This technical guide provides a comprehensive analysis of the expected spectroscopic data for 2,3-Dimethyl-2H-indazole-5-carboxylic acid (CAS No: 1234615-82-7), a substituted indazole of interest to researchers in medicinal chemistry and drug development.[1] While direct experimental spectra for this specific compound are not widely available in public databases at the time of this writing, this document synthesizes data from closely related analogs and foundational spectroscopic principles to present a robust, predictive characterization.[2][3] We will delve into the anticipated Nuclear Magnetic Resonance (¹H and ¹³C NMR), Fourier-Transform Infrared (FT-IR), and Mass Spectrometry (MS) data. This guide is designed to serve as a valuable resource for researchers, offering insights into the structural elucidation and analytical validation of this and similar indazole derivatives.

Introduction: The Indazole Scaffold and the Importance of Spectroscopic Characterization

Indazoles are bicyclic heterocyclic aromatic compounds that are recognized as important pharmacophores in drug discovery, exhibiting a wide range of biological activities.[3] The specific substitution pattern, such as in this compound, significantly influences the molecule's chemical properties and biological interactions. Therefore, unambiguous structural confirmation is a critical step in any research and development workflow.

The combination of NMR, IR, and MS provides a complete picture of the molecule's structure. NMR spectroscopy elucidates the carbon-hydrogen framework and the connectivity of atoms, IR spectroscopy identifies the functional groups present, and mass spectrometry confirms the molecular weight and elemental composition.[4][5] This guide will explain the causality behind the expected spectral features, grounding the predictions in established chemical principles.

Molecular Structure:

-

Compound Name: this compound

-

Molecular Formula: C₁₀H₁₀N₂O₂[1]

-

Molecular Weight: 190.20 g/mol [1]

-

CAS Number: 1234615-82-7[1]

Below is a diagram illustrating the molecular structure with atom numbering used for spectral assignments throughout this guide.

References

- 1. labsolu.ca [labsolu.ca]

- 2. This compound(1234615-82-7) 1H NMR spectrum [chemicalbook.com]

- 3. Synthesis and Structural Characterization of 1- and 2-Substituted Indazoles: Ester and Carboxylic Acid Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. research.rug.nl [research.rug.nl]

The Emerging Therapeutic Potential of Dimethyl-Indazole Derivatives: A Technical Guide for Drug Discovery Professionals

Abstract

The indazole scaffold has long been recognized as a "privileged structure" in medicinal chemistry, owing to its presence in numerous biologically active compounds. Among its myriad derivatives, dimethyl-indazoles have garnered significant attention for their diverse and potent pharmacological activities. This technical guide provides an in-depth exploration of the biological landscape of dimethyl-indazole derivatives, with a primary focus on their anticancer, anti-inflammatory, and antimicrobial properties. We will delve into the molecular mechanisms underpinning these activities, present key structure-activity relationships, and provide detailed experimental protocols for their biological evaluation. This guide is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals engaged in the discovery and development of novel therapeutics based on the dimethyl-indazole core.

Introduction: The Indazole Scaffold in Medicinal Chemistry

Indazole, a bicyclic heteroaromatic compound composed of a benzene ring fused to a pyrazole ring, exists in two main tautomeric forms: 1H-indazole and 2H-indazole. This versatile core has been successfully incorporated into a range of approved drugs, highlighting its favorable physicochemical and pharmacokinetic properties. The addition of dimethyl groups to the indazole nucleus can significantly influence its biological activity by altering its lipophilicity, metabolic stability, and binding interactions with therapeutic targets. This guide will specifically focus on the biological activities attributed to various dimethyl-indazole derivatives.

Anticancer Activity of Dimethyl-Indazole Derivatives

Dimethyl-indazole derivatives have emerged as a promising class of anticancer agents, demonstrating efficacy against a variety of cancer cell lines through diverse mechanisms of action.

Mechanism of Action: A Multi-pronged Attack on Cancer Cells

The anticancer effects of dimethyl-indazole derivatives are often attributed to their ability to modulate key signaling pathways involved in cell proliferation, survival, and metastasis.

-

Kinase Inhibition: A significant number of indazole derivatives, including those with dimethyl substitutions, function as kinase inhibitors.[1][2] These compounds can target a range of kinases, including receptor tyrosine kinases (RTKs) like VEGFR and FGFR, as well as intracellular kinases such as those in the MAPK/ERK pathway.[2][3] By blocking the activity of these enzymes, dimethyl-indazole derivatives can disrupt the signaling cascades that drive tumor growth and angiogenesis.

-

Indoleamine 2,3-Dioxygenase 1 (IDO1) Inhibition: Certain 1,3-dimethyl-6-amino-1H-indazole derivatives have been identified as potent inhibitors of IDO1.[4] IDO1 is an enzyme that plays a crucial role in tumor immune evasion by depleting tryptophan and producing kynurenine, which suppresses the activity of immune cells.[4] By inhibiting IDO1, these compounds can enhance the anti-tumor immune response.

-

Induction of Apoptosis: A common mechanism of action for many anticancer agents is the induction of programmed cell death, or apoptosis. Dimethyl-indazole derivatives have been shown to trigger apoptosis in cancer cells through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.[5][6] This is often evidenced by the upregulation of pro-apoptotic proteins like Bax and cleaved caspase-3, and the downregulation of anti-apoptotic proteins like Bcl-2.[5][6]

-

Cell Cycle Arrest: Some dimethyl-indazole derivatives can halt the progression of the cell cycle, preventing cancer cells from dividing and proliferating. This can occur at different phases of the cell cycle, depending on the specific compound and its molecular target.

A Case Study: N-(4-bromobenzyl)-1,3-dimethyl-1H-indazol-6-amine

One notable example is N-(4-bromobenzyl)-1,3-dimethyl-1H-indazol-6-amine, which has demonstrated significant anticancer activity against hypopharyngeal carcinoma cells.[4] This compound acts as an IDO1 inhibitor and also selectively activates the extracellular signal-regulated kinases (ERK) in the mitogen-activated protein kinase (MAPK) pathway, leading to apoptosis.[4] Furthermore, it has been shown to suppress cell mobility in wound healing assays, suggesting its potential to inhibit metastasis.[4]

Quantitative Anticancer Activity Data

The following table summarizes the in vitro antiproliferative activity of selected dimethyl-indazole derivatives against various cancer cell lines.

| Compound | Cancer Cell Line | IC50 (µM) | Reference |

| N-(4-fluorobenzyl)-1,3-dimethyl-1H-indazol-6-amine | HCT116 (Human Colorectal Carcinoma) | 0.4 ± 0.3 | [7] |

| Compound 6o (an 1H-indazole-3-amine derivative) | K562 (Human Chronic Myeloid Leukemia) | 5.15 | [5][8] |

| Compound 2f (an indazole derivative) | 4T1 (Mouse Breast Cancer) | 0.23 | [1][6] |

| Compound 2f (an indazole derivative) | HepG2 (Human Hepatocellular Carcinoma) | 1.15 | [1][6] |

| Compound 2a (an indazole derivative) | MCF-7 (Human Breast Adenocarcinoma) | 1.15 | [1] |

| Compound 2a (an indazole derivative) | HCT116 (Human Colorectal Carcinoma) | 4.89 | [1] |

| 1H-indazol-3-amine derivative 89 | K562 (leukemia cancer cells) | 6.50 | [2] |

| 3-(pyrrolopyridin-2-yl)indazole derivative 93 | HL60 (Human Promyelocytic Leukemia) | 0.0083 | [2] |

| 3-(pyrrolopyridin-2-yl)indazole derivative 93 | HCT116 (Human Colorectal Carcinoma) | 0.0013 | [2] |

Signaling Pathway Visualization

The following diagrams illustrate the key signaling pathways targeted by anticancer dimethyl-indazole derivatives.

Anti-inflammatory Activity of Dimethyl-Indazole Derivatives

Chronic inflammation is a hallmark of many diseases, including arthritis, inflammatory bowel disease, and certain types of cancer. Dimethyl-indazole derivatives have demonstrated significant anti-inflammatory potential, primarily through the inhibition of key enzymes in the inflammatory cascade.

Mechanism of Action: Targeting Cyclooxygenase (COX) Enzymes

The anti-inflammatory effects of many non-steroidal anti-inflammatory drugs (NSAIDs) are mediated by the inhibition of cyclooxygenase (COX) enzymes, which are responsible for the synthesis of prostaglandins. There are two main isoforms of COX: COX-1, which is constitutively expressed and involved in physiological functions, and COX-2, which is induced during inflammation.

Several indazole derivatives have been shown to be potent and selective inhibitors of COX-2.[9][10][11] This selectivity is advantageous as it can reduce the gastrointestinal side effects associated with the inhibition of COX-1.[12] The inhibition of COX-2 by dimethyl-indazole derivatives leads to a reduction in the production of pro-inflammatory prostaglandins, thereby alleviating inflammation.

Quantitative Anti-inflammatory Activity Data

The following table presents the in vitro inhibitory activity of selected indazole derivatives against COX-2.

| Compound | IC50 (µM) for COX-2 | Reference |

| Indazole | 23.42 | [9] |

| 5-aminoindazole | 12.32 | [9] |

| 6-nitroindazole | 19.22 | [9] |

| Compound 16 (an aza-indazole derivative) | 0.409 | [10][11] |

Antimicrobial Activity of Dimethyl-Indazole Derivatives

The rise of antimicrobial resistance is a global health crisis, necessitating the discovery of novel antimicrobial agents with new mechanisms of action. Dimethyl-indazole derivatives have shown promise as a new class of antimicrobial compounds, with activity against a range of bacteria and fungi.[13][14]

Mechanism of Action: Disrupting Essential Bacterial Processes

The antimicrobial activity of indazole derivatives is thought to involve multiple mechanisms, including:

-

Inhibition of Bacterial DNA Gyrase: Some indazole derivatives have been identified as inhibitors of bacterial DNA gyrase (GyrB), an essential enzyme involved in DNA replication, repair, and transcription.[15] By targeting this enzyme, these compounds can effectively kill bacteria.

-

Disruption of Microbial Cell Membranes: Imidazole and its derivatives can insert into microbial cell membranes, leading to a loss of integrity and leakage of cellular contents.[16] This mechanism contributes to their broad-spectrum antimicrobial activity.

-

Inhibition of Fungal Ergosterol Biosynthesis: In fungi, some imidazole derivatives inhibit the enzyme lanosterol 14α-demethylase, which is crucial for the synthesis of ergosterol, a vital component of the fungal cell membrane.[16]

Quantitative Antimicrobial Activity Data

The following table summarizes the antimicrobial activity of selected indazole derivatives, presented as the minimum inhibitory concentration (MIC) or zone of inhibition.

| Compound | Microorganism | MIC (µg/mL) or Zone of Inhibition (mm) | Reference |

| Indazole derivative 5 | S. aureus | 64 - 128 (MIC) | [17] |

| Indazole derivative 5 | S. epidermidis | 64 - 128 (MIC) | [17] |

| 3-methyl-1H-indazole derivative 66 | Bacillus subtilis | 22 (Zone of Inhibition) | |

| 3-methyl-1H-indazole derivative 66 | E. coli | 46 (Zone of Inhibition) | |

| Imidazole derivative HL1 | Staphylococcus aureus | 625 (MIC) | [18] |

| Imidazole derivative HL2 | Staphylococcus aureus | 625 (MIC) | [18] |

| Imidazole derivative HL1 | MRSA | 1250 (MIC) | [18] |

| Imidazole derivative HL2 | MRSA | 625 (MIC) | [18] |

Experimental Protocols

This section provides detailed, step-by-step methodologies for key experiments used to evaluate the biological activity of dimethyl-indazole derivatives.

In Vitro Cytotoxicity: MTT Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

Protocol:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours at 37°C in a 5% CO₂ incubator.

-

Compound Treatment: Treat the cells with various concentrations of the dimethyl-indazole derivative and a vehicle control (e.g., DMSO). Incubate for 24-72 hours.

-

MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value.

Cell Migration: Wound Healing (Scratch) Assay

This assay is used to assess the effect of a compound on cell migration.

Protocol:

-

Cell Monolayer Formation: Grow cells to confluence in a 6-well plate.

-

Scratch Creation: Create a "scratch" in the cell monolayer using a sterile pipette tip.

-

Compound Treatment: Wash the cells with PBS and then add fresh medium containing the dimethyl-indazole derivative or vehicle control.

-

Image Acquisition: Capture images of the scratch at 0 hours and at various time points thereafter (e.g., 12, 24 hours).

-

Data Analysis: Measure the width of the scratch at different time points and calculate the percentage of wound closure.

Antimicrobial Susceptibility: Broth Microdilution Method for MIC Determination

This method is used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent.

Protocol:

-

Compound Dilution: Prepare a serial dilution of the dimethyl-indazole derivative in a 96-well microtiter plate.

-

Inoculum Preparation: Prepare a standardized bacterial or fungal inoculum (e.g., 0.5 McFarland standard).

-

Inoculation: Add the inoculum to each well of the microtiter plate.

-

Incubation: Incubate the plate at the appropriate temperature and duration for the specific microorganism.

-

MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Western Blot Analysis for Apoptosis Markers

This technique is used to detect and quantify specific proteins involved in apoptosis.

Protocol:

-

Protein Extraction: Lyse treated and untreated cells to extract total protein.

-

Protein Quantification: Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).

-

SDS-PAGE: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

-

Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).

-

Blocking: Block the membrane to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for the protein of interest (e.g., cleaved caspase-3, Bax, Bcl-2).

-

Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detection: Detect the protein bands using a chemiluminescent substrate and an imaging system.

-

Data Analysis: Quantify the band intensities and normalize to a loading control (e.g., GAPDH or β-actin).[19][20][21]

In Vitro COX-2 Inhibition Assay

This assay measures the ability of a compound to inhibit the activity of the COX-2 enzyme.

Protocol:

-

Reagent Preparation: Prepare the assay buffer, COX-2 enzyme, heme, and arachidonic acid substrate according to the manufacturer's instructions (e.g., Cayman Chemical).

-

Inhibitor Incubation: Pre-incubate the COX-2 enzyme with the dimethyl-indazole derivative or a known COX-2 inhibitor (e.g., celecoxib) for a specified time.

-

Reaction Initiation: Initiate the enzymatic reaction by adding arachidonic acid.

-

Reaction Termination: Stop the reaction after a specific time.

-

Prostaglandin Measurement: Measure the amount of prostaglandin produced using a specific detection method (e.g., ELISA or a fluorometric probe).

-

Data Analysis: Calculate the percentage of COX-2 inhibition and determine the IC₅₀ value.[22][23][24][25]

Conclusion and Future Directions

Dimethyl-indazole derivatives represent a highly versatile and promising scaffold for the development of novel therapeutics. Their demonstrated efficacy in the realms of oncology, inflammation, and infectious diseases, coupled with their diverse mechanisms of action, underscores their significant potential. Future research should focus on optimizing the structure-activity relationships of these compounds to enhance their potency and selectivity for specific molecular targets. Furthermore, in vivo studies are warranted to evaluate the pharmacokinetic properties and therapeutic efficacy of lead dimethyl-indazole derivatives in relevant disease models. The continued exploration of this chemical space is poised to yield a new generation of innovative medicines to address unmet medical needs.

References

- 1. Synthesis and biological evaluation of indazole derivatives as anti-cancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Design, synthesis and evaluation the bioactivities of novel 1,3-dimethyl-6-amino-1H-indazole derivatives as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Synthesis and biological evaluation of indazole derivatives as anti-cancer agents - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 7. researchgate.net [researchgate.net]

- 8. [PDF] Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives | Semantic Scholar [semanticscholar.org]

- 9. In vivo and In vitro Anti-Inflammatory Activity of Indazole and Its Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Design of selective COX-2 inhibitors in the (aza)indazole series. Chemistry, in vitro studies, radiochemistry and evaluations in rats of a [18F] PET tracer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. tandfonline.com [tandfonline.com]

- 12. mdpi.com [mdpi.com]

- 13. Novel Substituted Indazoles towards Potential Antimicrobial Agents – Oriental Journal of Chemistry [orientjchem.org]

- 14. researchgate.net [researchgate.net]

- 15. Discovery of Indazole Derivatives as a Novel Class of Bacterial Gyrase B Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 16. nano-ntp.com [nano-ntp.com]

- 17. Antimicrobial Evaluation of New Pyrazoles, Indazoles and Pyrazolines Prepared in Continuous Flow Mode - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. bio-rad-antibodies.com [bio-rad-antibodies.com]

- 20. Determination of Caspase Activation by Western Blot - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. biotech.illinois.edu [biotech.illinois.edu]

- 22. assaygenie.com [assaygenie.com]

- 23. cdn.caymanchem.com [cdn.caymanchem.com]

- 24. benchchem.com [benchchem.com]

- 25. Design, Synthesis, and Evaluation of the COX-2 Inhibitory Activities of New 1,3-Dihydro-2H-indolin-2-one Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to 2,3-Dimethyl-2H-indazole-5-carboxylic acid: Synthesis, Characterization, and Potential Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2,3-Dimethyl-2H-indazole-5-carboxylic acid, a heterocyclic compound of interest in medicinal chemistry. While a definitive historical account of its initial discovery remains elusive in mainstream scientific literature, its structural motifs are present in pharmacologically significant molecules, suggesting its role as a valuable building block. This document details the plausible synthetic pathways, physicochemical characteristics, and spectroscopic data of the title compound, grounded in established principles of indazole chemistry and supported by available data.

Introduction: The Indazole Scaffold in Drug Discovery

The indazole nucleus, a bicyclic aromatic system composed of a fused benzene and pyrazole ring, is a privileged scaffold in medicinal chemistry.[1] Indazole derivatives exhibit a wide spectrum of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[1] The structural versatility of the indazole ring allows for substitutions at various positions, leading to a diverse chemical space for drug design and development. Notably, the 2,3-dimethyl-2H-indazole core is a key structural feature in pazopanib, a potent tyrosine kinase inhibitor used in cancer therapy, highlighting the therapeutic potential of this substitution pattern.[2]

This guide focuses specifically on this compound, providing a detailed examination of its synthesis, properties, and the scientific rationale behind the experimental approaches.

Plausible Synthetic Routes and Methodologies

Synthesis of the Precursor: Methyl 2,3-dimethyl-2H-indazole-5-carboxylate

The synthesis of the methyl ester precursor is a critical step. Based on general methods for the preparation of substituted 2H-indazoles, a plausible pathway is outlined below.

Experimental Protocol: Proposed Synthesis of Methyl 2,3-dimethyl-2H-indazole-5-carboxylate

Step 1: Reductive Cyclization and N-Methylation

A one-pot reaction involving a substituted o-nitrobenzaldehyde derivative can be envisioned.

-

Reaction Setup: To a solution of methyl 4-formyl-3-nitrobenzoate in a suitable solvent such as ethanol, add methylhydrazine.

-

Condensation: The initial reaction forms the corresponding hydrazone intermediate.

-

Reductive Cyclization: Subsequent treatment with a reducing agent, such as sodium dithionite, would facilitate the reduction of the nitro group and concomitant cyclization to form the 2-methyl-2H-indazole ring system.

-

C-3 Methylation: Introduction of the C-3 methyl group could be achieved through various methods, including a reaction with a methylating agent in the presence of a suitable catalyst.

Step 2: Alternative Copper-Catalyzed Three-Component Synthesis

An alternative and efficient approach involves a copper-catalyzed one-pot, three-component reaction.[3]

-

Reactants: 2-bromobenzaldehydes, primary amines (in this case, methylamine), and sodium azide are the key starting materials.

-

Catalyst: A copper catalyst facilitates the crucial C-N and N-N bond formations.[3] This method is known for its broad substrate scope and tolerance of various functional groups.[3]

Hydrolysis to this compound

The final step to obtain the target carboxylic acid is a standard ester hydrolysis.

Experimental Protocol: Hydrolysis of Methyl 2,3-dimethyl-2H-indazole-5-carboxylate

-

Reaction Conditions: The methyl ester is dissolved in a mixture of an alcohol (e.g., methanol or ethanol) and water.

-

Base Addition: An aqueous solution of a strong base, such as sodium hydroxide or potassium hydroxide, is added to the mixture.

-

Reaction Monitoring: The reaction is typically stirred at room temperature or gently heated until the hydrolysis is complete, as monitored by thin-layer chromatography (TLC).

-

Workup: Upon completion, the reaction mixture is cooled, and the alcohol is removed under reduced pressure. The aqueous solution is then acidified with a mineral acid (e.g., HCl) to precipitate the carboxylic acid.

-

Purification: The solid product is collected by filtration, washed with cold water, and dried. Recrystallization from a suitable solvent system can be performed for further purification.[4]

Diagram of the Proposed Synthetic Pathway:

Caption: Proposed synthetic pathway to this compound.

Physicochemical Properties and Characterization

The physicochemical properties of this compound are crucial for its handling, formulation, and biological activity.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 1234615-82-7 | [5] |

| Molecular Formula | C₁₀H₁₀N₂O₂ | [5] |

| Molecular Weight | 190.20 g/mol | [5] |

| Appearance | Solid (predicted) | - |

| Purity | Typically ≥97% (commercial) | [5] |

Spectroscopic Data

Spectroscopic analysis is essential for the structural elucidation and confirmation of this compound.

¹H NMR Spectroscopy:

The proton nuclear magnetic resonance (¹H NMR) spectrum provides detailed information about the hydrogen atoms in the molecule. Based on available data for the compound, the following characteristic signals are expected:

-

Aromatic Protons: Signals in the aromatic region corresponding to the protons on the benzene ring of the indazole core.

-

Methyl Protons: Two distinct singlets for the N-methyl and C-3 methyl groups.

-

Carboxylic Acid Proton: A broad singlet for the acidic proton of the carboxyl group, which may be exchangeable with D₂O.

Diagram of the Logical Relationship for Spectroscopic Analysis:

Caption: Workflow for the spectroscopic characterization of the target compound.

Potential Applications and Future Directions

The structural similarity of the 2,3-dimethyl-2H-indazole core to the active pharmacophore in pazopanib suggests that this compound could serve as a valuable starting material or fragment in the design of novel kinase inhibitors.[2] The carboxylic acid functionality provides a handle for further chemical modifications, such as amide bond formation, to explore structure-activity relationships and develop new therapeutic agents.

Furthermore, the broader class of indazole carboxylic acids has been investigated for a range of biological activities, including as anti-inflammatory agents and for their role in targeting various enzymes.[6][7] This suggests that this compound itself, or its derivatives, may possess intrinsic biological properties worthy of investigation.

Future research should focus on:

-

Definitive Synthesis and Characterization: Publication of a detailed, peer-reviewed synthetic protocol and comprehensive characterization data.

-

Biological Screening: Evaluation of the compound and its derivatives in a variety of biological assays to identify potential therapeutic applications.

-

Medicinal Chemistry Campaigns: Utilization of the compound as a scaffold for the development of new drug candidates.

Conclusion

This compound represents a molecule of significant interest within the field of medicinal chemistry. While its own discovery and history are not prominently documented, the importance of its core structure in established pharmaceuticals underscores its potential as a valuable synthetic intermediate and a platform for future drug discovery efforts. The synthetic routes and characterization data presented in this guide provide a solid foundation for researchers and drug development professionals working with this and related indazole derivatives.

References

- 1. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 2H-Indazole synthesis [organic-chemistry.org]

- 4. mdpi.com [mdpi.com]

- 5. labsolu.ca [labsolu.ca]

- 6. austinpublishinggroup.com [austinpublishinggroup.com]

- 7. 1-(5-Carboxyindazol-1-yl)propan-2-ones as dual inhibitors of cytosolic phospholipase A2α and fatty acid amide hydrolase: bioisosteric replacement of the carboxylic acid moiety - PubMed [pubmed.ncbi.nlm.nih.gov]

A Comprehensive Guide to the Safe Handling of 2,3-Dimethyl-2H-indazole-5-carboxylic acid for Research and Development

This document provides an in-depth technical guide on the safety and handling precautions for 2,3-Dimethyl-2H-indazole-5-carboxylic acid (CAS RN: 1234615-82-7), a vital compound in contemporary drug discovery and development.[1][2][3][4][5] Given its emerging role, a thorough understanding of its hazard profile and the implementation of robust safety protocols are paramount for all laboratory personnel. This guide is structured to provide not just procedural steps, but the scientific rationale behind them, ensuring a culture of safety and experimental integrity.

While a specific, comprehensive Safety Data Sheet (SDS) for this compound is not widely available, this guide synthesizes information from structurally related indazole derivatives and carboxylic acids to establish a precautionary framework.[6][7] It is imperative to always consult the direct supplier for a compound-specific SDS before handling and to conduct a thorough, institution-specific risk assessment.[7]

Hazard Identification and Risk Assessment: A Proactive Stance

The toxicological properties of many novel compounds, including this compound, have not been fully investigated.[8] Therefore, a precautionary principle must be adopted, treating the compound as potentially hazardous. Based on data from analogous indazole and carboxylic acid compounds, the primary hazards are anticipated to be:

-

Skin Irritation: Direct contact may cause skin irritation.[9]

-

Serious Eye Irritation: The compound is likely to cause serious eye irritation upon contact.[9]

-

Respiratory Irritation: Inhalation of dust particles may lead to respiratory tract irritation.[10][11]

-

Harmful if Swallowed: Ingestion of the compound may be harmful.[9][10]

It is crucial to understand that these are potential hazards based on chemical class trends. The absence of specific data does not equate to the absence of risk.

| Property | Value | Source |

| Molecular Formula | C10H10N2O2 | [1] |

| Molecular Weight | 190.2 g/mol | [1] |

| CAS Number | 1234615-82-7 | [1] |

| Appearance | Solid (Assumed) | [12] |

| Storage | Inert atmosphere, Room Temperature | [13] |

The Hierarchy of Controls: A Multi-Layered Safety Approach

To mitigate the identified risks, a multi-layered approach, known as the hierarchy of controls, must be implemented. This prioritizes the most effective control measures.

Caption: The Hierarchy of Controls prioritizes safety measures from most to least effective.

-

Elimination and Substitution: For a specific research compound, these are generally not feasible.

-

Engineering Controls: This is the primary line of defense. All handling of solid this compound should occur within a certified chemical fume hood to prevent the inhalation of dust.[11][14] The fume hood also provides a contained space in the event of a spill.

-

Administrative Controls: Standard Operating Procedures (SOPs) for handling this compound must be developed and strictly followed. All personnel must receive documented training on these SOPs. Designate a specific area within the laboratory for handling this compound to minimize the risk of cross-contamination.[11]

-

Personal Protective Equipment (PPE): PPE is the last line of defense and must be used in conjunction with engineering and administrative controls.

Personal Protective Equipment (PPE): Your Final Barrier

The appropriate selection and use of PPE are critical for minimizing exposure.

| PPE Category | Recommended Equipment and Rationale |

| Eye and Face Protection | Chemical safety goggles are mandatory to protect against splashes and dust. A face shield should be worn over goggles when there is a significant risk of splashing.[11] |

| Skin Protection | A chemical-resistant lab coat must be worn and kept fully fastened.[11] Chemical-resistant gloves (e.g., nitrile) are required and should be inspected before each use.[15] Contaminated gloves must be removed and disposed of properly.[15] |